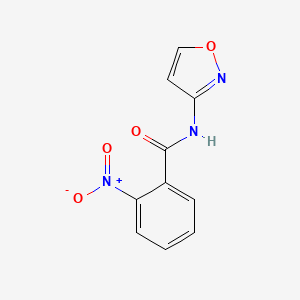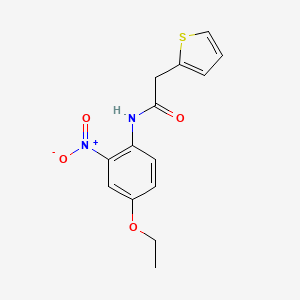![molecular formula C25H24N2O3S B4180239 N-[4-(4-morpholinylcarbonyl)phenyl]-2-phenyl-2-(phenylthio)acetamide](/img/structure/B4180239.png)
N-[4-(4-morpholinylcarbonyl)phenyl]-2-phenyl-2-(phenylthio)acetamide
説明
N-[4-(4-morpholinylcarbonyl)phenyl]-2-phenyl-2-(phenylthio)acetamide, commonly known as MPT0B392, is a small molecule inhibitor that has shown significant potential in cancer treatment. It belongs to the class of thioacetamide derivatives and has a molecular weight of 565.71 g/mol. MPT0B392 has been extensively studied for its anticancer properties and has shown promising results in preclinical studies.
作用機序
The mechanism of action of MPT0B392 involves the inhibition of the Akt/mTOR signaling pathway, which is a key pathway involved in cancer cell growth and proliferation. MPT0B392 has been shown to inhibit the phosphorylation of Akt and mTOR, which leads to the inhibition of downstream signaling pathways involved in cancer cell survival and proliferation. In addition, MPT0B392 has been reported to induce cell cycle arrest in cancer cells, which is another mechanism of its anticancer activity.
Biochemical and Physiological Effects
MPT0B392 has been reported to have several biochemical and physiological effects. It has been shown to inhibit the expression of several proteins involved in cancer cell survival and proliferation, including cyclin D1, Bcl-2, and survivin. MPT0B392 has also been reported to increase the expression of proteins involved in apoptosis, including Bax and cleaved caspase-3. In addition, MPT0B392 has been shown to inhibit the expression of proteins involved in cancer cell migration and invasion, including MMP-2 and MMP-9.
実験室実験の利点と制限
MPT0B392 has several advantages for lab experiments. It has been reported to have high potency and selectivity for cancer cells, which makes it a promising candidate for cancer treatment. MPT0B392 has also been shown to have low toxicity in normal cells, which is an important factor in drug development. However, there are also limitations to the use of MPT0B392 in lab experiments. It has poor solubility in water, which makes it difficult to administer in vivo. In addition, the mechanism of action of MPT0B392 is not fully understood, which limits its potential for clinical development.
将来の方向性
There are several future directions for the research on MPT0B392. One direction is to investigate the pharmacokinetics and pharmacodynamics of MPT0B392 in vivo. This will help to determine the optimal dosage and administration route for MPT0B392 in cancer treatment. Another direction is to investigate the combination of MPT0B392 with other anticancer agents, which may enhance its anticancer activity. Finally, further research is needed to fully understand the mechanism of action of MPT0B392, which will help to optimize its potential for clinical development.
Conclusion
MPT0B392 is a small molecule inhibitor that has shown significant potential in cancer treatment. It has been extensively studied for its anticancer properties and has shown promising results in preclinical studies. The synthesis of MPT0B392 involves a multi-step process, and the compound has been synthesized using different methods. The mechanism of action of MPT0B392 involves the inhibition of the Akt/mTOR signaling pathway, and it has several biochemical and physiological effects. MPT0B392 has several advantages for lab experiments, but there are also limitations to its use. Finally, there are several future directions for the research on MPT0B392, including investigating its pharmacokinetics and pharmacodynamics in vivo, investigating its combination with other anticancer agents, and further understanding its mechanism of action.
科学的研究の応用
MPT0B392 has shown significant potential in cancer treatment and has been extensively studied for its anticancer properties. It has been reported to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, colon, and liver cancer cells. MPT0B392 has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. In addition, MPT0B392 has been reported to inhibit the migration and invasion of cancer cells, which are important steps in cancer metastasis.
特性
IUPAC Name |
N-[4-(morpholine-4-carbonyl)phenyl]-2-phenyl-2-phenylsulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O3S/c28-24(23(19-7-3-1-4-8-19)31-22-9-5-2-6-10-22)26-21-13-11-20(12-14-21)25(29)27-15-17-30-18-16-27/h1-14,23H,15-18H2,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJRDCHHHGGLZNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=C(C=C2)NC(=O)C(C3=CC=CC=C3)SC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(morpholin-4-ylcarbonyl)phenyl]-2-phenyl-2-(phenylsulfanyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl [4-(3-bromophenyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B4180159.png)
![N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4180171.png)

![methyl 4-methyl-2-[(2-phenylbutanoyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B4180187.png)
![1-{4-[4-(2-methyl-3-furoyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B4180197.png)

![2,2-dichloro-N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-1-methylcyclopropanecarboxamide](/img/structure/B4180205.png)
![N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]hexanamide](/img/structure/B4180213.png)
![methyl 7-methoxy-2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}-4,5-dihydronaphtho[2,1-b]thiophene-1-carboxylate](/img/structure/B4180227.png)



![N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B4180251.png)
